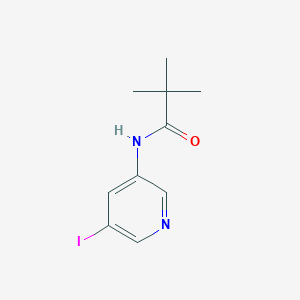

N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

Description

Properties

IUPAC Name |

N-(5-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCHDNICOXMWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640078 | |

| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873302-38-6 | |

| Record name | N-(5-Iodo-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery.

Introduction and Strategic Context

This compound belongs to the broad class of pyridine-containing compounds, which are integral scaffolds in a multitude of FDA-approved drugs and clinical candidates. The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability, making it a privileged structure in drug design. The introduction of an iodine atom at the 5-position and a pivaloyl amide group at the 3-position of the pyridine ring creates a molecule with distinct electronic and steric properties, suggesting its potential as a versatile building block or a pharmacologically active agent in its own right.

The strategic placement of the iodine atom offers a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. The bulky tert-butyl group of the pivaloyl amide can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide will delve into the known and inferred properties of this compound, providing a foundational resource for its exploration in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, others, such as melting point and specific solubility data, are not widely published and should be experimentally determined for any rigorous application.

| Property | Value | Source(s) |

| CAS Number | 873302-38-6 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O | [1] |

| Molecular Weight | 304.13 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% (commercially available) | [1] |

| Storage | Room temperature | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure strongly suggests a straightforward synthetic route based on standard amide bond formation.

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the acylation of 3-amino-5-iodopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Sources

An In-Depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 873302-38-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a halogenated heterocyclic compound featuring a pyridine core.[1] Its structure, incorporating a reactive iodine atom and a sterically hindering pivaloyl group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications in medicinal chemistry, particularly as a scaffold for creating diverse molecular libraries through cross-coupling reactions.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 873302-38-6, is a solid at room temperature. Its molecular structure is characterized by a pyridine ring substituted at the 3-position with a 2,2-dimethyl-propionamide (pivalamide) group and at the 5-position with an iodine atom. The pivaloyl group provides significant steric bulk, which can influence the molecule's reactivity and conformation.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 873302-38-6 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O | [1] |

| Molecular Weight | 304.13 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature | [1] |

Note: Analytical data for this specific compound is not consistently collected by all suppliers; therefore, experimental verification of identity and purity is crucial upon acquisition.

Synthesis Protocol: Acylation of 3-Amino-5-iodopyridine

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 3-amino-5-iodopyridine with pivaloyl chloride. This reaction is a standard method for forming amide bonds.[2]

Underlying Principles and Rationale

The core of this synthesis is the reaction between the nucleophilic amino group of 3-amino-5-iodopyridine and the electrophilic carbonyl carbon of pivaloyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product.[2]

A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions, such as the hydrolysis of pivaloyl chloride.

Diagram 1: Synthesis Workflow

Sources

An In-Depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, a key halogenated heterocyclic building block used in chemical synthesis.[1] We will delve into its molecular structure, detail a robust synthetic protocol with mechanistic insights, outline methods for analytical characterization, and discuss its applications, particularly in the realm of drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a substituted picolinamide derivative. The presence of an iodine atom on the pyridine ring and a sterically bulky tert-butyl group on the amide function imparts unique chemical properties, making it a valuable intermediate for introducing these moieties into more complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | N-(5-iodopyridin-3-yl)-2,2-dimethylpropanamide | N/A |

| CAS Number | 873302-38-6 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O | |

| Molecular Weight | 304.13 g/mol | |

| Physical Form | Solid | |

| SMILES String | CC(C)(C)C(=O)Nc1cncc(I)c1 | |

| InChI Key | ONCHDNICOXMWJL-UHFFFAOYSA-N |

Molecular Structure Diagram

The 2D structure of the molecule highlights the key functional groups: the pyridine ring, the secondary amide linkage, the iodine substituent, and the pivaloyl (tert-butylcarbonyl) group.

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The exocyclic amino group of 5-amino-3-iodopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Causality Behind Experimental Choices

-

Reactants : 5-Amino-3-iodopyridine is the foundational pyridine scaffold. Pivaloyl chloride is selected as the acylating agent to introduce the bulky and metabolically robust tert-butyl group. This group can improve pharmacokinetic properties in drug candidates by sterically shielding the amide bond from enzymatic cleavage.

-

Solvent : An aprotic solvent like acetonitrile or dichloromethane (DCM) is preferred to prevent reaction with the highly reactive acyl chloride.

-

Base : A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.

-

Temperature : The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction between the aminopyridine and the highly reactive pivaloyl chloride.[2] Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.

Experimental Protocol: Synthesis

Materials:

-

5-Amino-3-iodopyridine

-

Pivaloyl Chloride (Trimethylacetyl chloride)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add 5-amino-3-iodopyridine (1.0 eq) and anhydrous DCM. Cool the resulting solution to 0°C in an ice bath.

-

Base Addition : Add triethylamine (1.2 eq) to the cooled solution and stir for 10 minutes.

-

Acylation : Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a self-validating system of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, the amide N-H proton, and the singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ consistent with the calculated mass of 305.01.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A single major peak indicates a high degree of purity (typically >95%).

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the N-H stretch and the C=O (amide I) stretch.

Applications in Drug Discovery

Halogenated heterocycles, including iodinated pyridines, are prevalent scaffolds in medicinal chemistry.[1] The iodine atom serves as a versatile synthetic handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The title compound, this compound, is therefore not typically a final drug product but a crucial intermediate. It allows for the late-stage introduction of diverse substituents at the 5-position of the pyridine ring, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

Role as a Key Building Block

The picolinamide motif itself is found in a range of biologically active molecules.[3][4][5][6] This compound provides a platform to explore novel chemical space around this core structure. The workflow involves synthesizing the stable iodo-intermediate and then using it in parallel synthesis schemes to generate a variety of derivatives for biological screening.

Caption: Use of the title compound as a key intermediate in drug discovery workflows.

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is straightforward, employing a standard acylation reaction that can be performed efficiently in a laboratory setting. Its true value lies in the synthetic versatility afforded by the iodine substituent, which serves as a linchpin for diversification in medicinal chemistry programs aimed at discovering novel therapeutics. The robust nature of the pivaloyl group provides metabolic stability, making this a highly attractive building block for drug development professionals.

References

- Vertex AI Search. N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram.

- Sigma-Aldrich. This compound.

- ResearchGate. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling | Request PDF.

- RSC Publishing. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA) 2 : rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane.

- National Institutes of Health (NIH). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring.

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

- Ataman Kimya. PIVALOYL CHLORIDE.

- AVESİS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA) 2 : rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n -octa ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01815F [pubs.rsc.org]

- 5. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a halogenated heterocyclic compound of interest in medicinal and agricultural chemistry. The document details the retrosynthetic analysis, the synthesis of the key precursor 3-amino-5-iodopyridine, and the final acylation step. Each stage is presented with in-depth mechanistic explanations, detailed experimental protocols, and critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related molecules.

Introduction and Strategic Overview

This compound (CAS No: 873302-38-6) is a substituted pyridine derivative featuring an amide linkage and an iodine atom.[1] Halogenated heterocycles are pivotal structural motifs in modern drug discovery, where the iodine atom can serve as a handle for further functionalization via cross-coupling reactions or can be involved in halogen bonding to enhance ligand-protein interactions. The pivaloyl group (2,2-dimethyl-propionyl) provides steric bulk, which can influence the molecule's conformation and metabolic stability.

The synthesis of this target molecule is most logically achieved through a direct amide bond formation. This guide focuses on a two-step strategy: the preparation of the key amine intermediate followed by its acylation.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection is at the amide bond, yielding a nucleophilic amine and an electrophilic acylating agent.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies 3-amino-5-iodopyridine and pivaloyl chloride as the immediate precursors. While pivaloyl chloride is a common and commercially available reagent, the synthesis of the substituted pyridine amine is a critical step that requires careful execution.

Synthesis of Key Precursor: 3-Amino-5-iodopyridine

The synthesis of 3-amino-5-iodopyridine is a crucial stage that dictates the overall efficiency of the pathway. The most direct method is the electrophilic iodination of 3-aminopyridine. The amino group is a potent activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). Iodination at the 5-position is less electronically favored and requires specific reagents to achieve the desired regioselectivity. A common and effective method involves the use of N-Iodosuccinimide (NIS).

Mechanism of Iodination

N-Iodosuccinimide, in the presence of an acid catalyst like acetic acid, serves as a source of an electrophilic iodine species (I+). The amino group of 3-aminopyridine activates the ring, and the lone pair on the nitrogen atom initiates the nucleophilic attack on the electrophilic iodine. A subsequent deprotonation step restores aromaticity and yields the iodinated product.

Experimental Protocol: Iodination of 3-Aminopyridine

This protocol is adapted from standard iodination procedures for electron-rich aromatic systems.[2]

Materials:

-

3-Aminopyridine

-

N-Iodosuccinimide (NIS)

-

Acetic Acid (catalytic amount)

-

Benzene or other suitable non-polar solvent

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-aminopyridine (1.0 eq) in benzene, add a catalytic amount of acetic acid (e.g., 0.05 eq).

-

Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Stir the mixture at room temperature until the starting material is consumed (typically 12-24 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 3-amino-5-iodopyridine.

Core Synthesis: Acylation of 3-Amino-5-iodopyridine

The final step is the formation of the amide bond via nucleophilic acyl substitution. The amino group of 3-amino-5-iodopyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is a reactive acyl chloride used for introducing the sterically hindered pivaloyl group.[3]

Reaction Mechanism and Rationale

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Workflow for the acylation reaction.

Key Reaction Parameters

The success of the acylation is dependent on several key parameters, which are summarized below.

| Parameter | Recommended Condition | Rationale / Causality |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Must be aprotic to avoid reaction with pivaloyl chloride. Good solubility for reactants. |

| Base | Pyridine or Triethylamine (1.1 - 1.5 eq) | Scavenges HCl byproduct, preventing protonation of the starting amine. |

| Temperature | 0 °C to room temperature | The reaction is exothermic. Initial cooling to 0 °C controls the reaction rate and minimizes side products. |

| Reagent Addition | Slow, dropwise addition of pivaloyl chloride | Prevents a rapid exotherm and potential side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | While not strictly necessary for all cases, it prevents moisture from hydrolyzing the pivaloyl chloride. |

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-5-iodopyridine

-

Pivaloyl Chloride[3]

-

Pyridine (or Triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-amino-5-iodopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Product Characterization and Safety

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O | [1][5] |

| Molecular Weight | 304.13 g/mol | [1][5] |

| Appearance | Solid | [5] |

| CAS Number | 873302-38-6 | [1][5] |

Analytical Methods:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess purity.

Safety Considerations

-

Pivaloyl Chloride: Is corrosive, lachrymatory, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation and contact with skin.

-

Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the iodination of 3-aminopyridine followed by a standard acylation reaction with pivaloyl chloride. The methodology presented is robust, scalable, and relies on well-understood reaction mechanisms. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. This guide provides a solid foundation for researchers to produce this valuable chemical building block for further investigation in pharmaceutical and chemical research.

References

-

Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. [Link]

- US4725645A - Process for synthesising peptides.

-

PIVALOYL CHLORIDE. Ataman Kimya. [Link]

Sources

Spectroscopic Blueprint of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide

Introduction

N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural framework, combining a pivalamide moiety with an iodinated pyridine ring, presents a unique set of physicochemical properties that are crucial for its interaction with biological targets. A thorough characterization of this compound is fundamental for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The subsequent sections will delve into the theoretical basis for these predictions, offering insights for researchers and scientists in the field.

Molecular Structure and Atom Numbering

For clarity in the forthcoming spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.50 - 8.60 | d | ~2.0 | 1H |

| H4 | 8.35 - 8.45 | t | ~2.0 | 1H |

| H6 | 8.75 - 8.85 | d | ~2.0 | 1H |

| NH (H7) | 8.00 - 8.50 | s (broad) | - | 1H |

| C(CH₃)₃ (H10, H11, H12) | 1.30 - 1.40 | s | - | 9H |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The protons at positions 2, 4, and 6 are all influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.[3]

-

H6 and H2: These protons, being ortho to the ring nitrogen, are expected to be the most deshielded and appear at the lowest field. Their signals will appear as doublets due to coupling with H4.

-

H4: This proton is meta to both the iodo and the amide substituents and will appear as a triplet due to coupling with H2 and H6.

-

Amide Proton (H7): The amide proton is expected to appear as a broad singlet in the downfield region. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

tert-Butyl Protons (H10, H11, H12): The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the upfield region, a characteristic signal for the pivaloyl moiety.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 145.0 - 150.0 |

| C3 | 138.0 - 142.0 |

| C4 | 130.0 - 135.0 |

| C5 | 95.0 - 100.0 |

| C6 | 150.0 - 155.0 |

| C8 (C=O) | 175.0 - 180.0 |

| C9 | 39.0 - 42.0 |

| C10, C11, C12 | 27.0 - 30.0 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and the substituents. The carbon bearing the iodine (C5) is expected to be significantly shielded and appear at the highest field among the aromatic carbons.[4] The carbons adjacent to the nitrogen (C2 and C6) will be deshielded.

-

Carbonyl Carbon (C8): The amide carbonyl carbon will appear as a characteristic signal in the downfield region, typically between 175 and 180 ppm.[5]

-

tert-Butyl Carbons (C9, C10, C11, C12): The quaternary carbon (C9) of the tert-butyl group will appear around 39-42 ppm, while the three equivalent methyl carbons (C10, C11, C12) will give a single, more intense signal in the upfield region (27-30 ppm).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (amide) |

| 3000 - 3100 | Weak | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1670 - 1700 | Strong | C=O stretch (Amide I band) |

| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1520 - 1560 | Medium | N-H bend (Amide II band) |

| 1200 - 1300 | Medium | C-N stretch |

| 500 - 600 | Medium | C-I stretch |

Interpretation of the IR Spectrum

-

N-H and C-H Stretching Region: A medium intensity band is expected in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amide.[8] Aromatic C-H stretches will appear as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will be observed as medium intensity bands below 3000 cm⁻¹.[9]

-

Carbonyl Region: A strong absorption band, known as the Amide I band, is predicted between 1670 and 1700 cm⁻¹, which is characteristic of the C=O stretching vibration in a secondary amide.

-

Fingerprint Region: The aromatic C=C stretching vibrations are expected to give rise to medium intensity bands in the 1580-1620 cm⁻¹ region. The N-H bending vibration (Amide II band) should appear as a medium band around 1520-1560 cm⁻¹. The C-N stretching vibration is predicted in the 1200-1300 cm⁻¹ range. A band in the lower frequency region (500-600 cm⁻¹) can be attributed to the C-I stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[10][11]

Predicted Mass Spectrometry Data

| m/z | Predicted Ion |

| 304 | [M]⁺˙ (Molecular Ion) |

| 247 | [M - C(CH₃)₃]⁺ |

| 219 | [M - C(O)C(CH₃)₃]⁺ |

| 177 | [M - I]⁺ |

| 85 | [C(O)C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (Base Peak) |

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of 304, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of this compound is likely to be initiated by cleavage of the bonds adjacent to the carbonyl group and the pyridine ring.[12][13] The most prominent fragmentation pathway is expected to be the alpha-cleavage of the C-C bond between the carbonyl group and the tert-butyl group, leading to the formation of a stable tert-butyl cation at m/z 57, which is often the base peak for pivalamides. Another significant fragmentation would be the cleavage of the amide C-N bond.

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the acylation of 3-amino-5-iodopyridine with pivaloyl chloride.

Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of 3-amino-5-iodopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1-1.5 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with established experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds. The presented data and interpretations are grounded in fundamental spectroscopic principles and comparative analysis with similar molecular structures, ensuring a high degree of scientific integrity.

References

-

De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). Wiley. [Link]

-

Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. Wiley-VCH. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation (4th ed.). Wiley. [Link]

-

Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook – Interpretation of NMR Spectra. IChO PAN. [Link]

-

Reddit. (2025). Theory book for HPLC-MS fragmentation. r/massspectrometry. [Link]

-

Alibris. (n.d.). Infrared Spectroscopy Books. [Link]

-

ASM Digital Library. (n.d.). Infrared Spectroscopy. Materials Characterization. [Link]

-

Tolstoy, V. P., Chernyshova, I. V., & Skryshevsky, V. A. (2003). Handbook of Infrared Spectroscopy of Ultrathin Films. Wiley. [Link]

-

LibreTexts. (n.d.). An Introduction to Mass Spectrometry. [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

DAV College. (2009). Handbook of Spectroscopic Data: Chemistry - UV, IR, PMR, CNMR and Mass Spectroscopy. [Link]

-

ResearchGate. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. [Link]

-

Koca, M., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(3), 645-655. [Link]

-

Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. [Link]

-

Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 943549. [Link]

-

Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 26-34. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Palacký University Olomouc. (n.d.). Mass spectrometry. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. NMR Textbook - Interpretation of NMR Spectra - IChO PAN [icho.edu.pl]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. compoundchem.com [compoundchem.com]

- 6. dl.asminternational.org [dl.asminternational.org]

- 7. davcollegekanpur.ac.in [davcollegekanpur.ac.in]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. wiley.com [wiley.com]

- 11. Wiley-VCH - Mass Spectrometry [wiley-vch.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Safe Handling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide for Research and Development

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 873302-38-6). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic building block. The guidance herein is synthesized from available safety data and established laboratory best practices, emphasizing the causality behind each recommendation to foster a culture of safety and scientific integrity.

Compound Profile and Strategic Importance

This compound is a halogenated heterocyclic compound.[1] Its structural motif, featuring an iodopyridine core, makes it a valuable intermediate in medicinal chemistry and materials science. The iodine atom serves as a versatile functional handle, particularly for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments. While its direct applications are not extensively documented, its utility lies in its potential for constructing more complex molecules in early-stage drug discovery and materials research.[2]

However, as with many specialized research chemicals, comprehensive toxicological data is not always available.[2] This necessitates a cautious and proactive approach to safety, treating the compound with a degree of respect appropriate for a substance with incompletely characterized hazards.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 873302-38-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃IN₂O | [1][2] |

| Molecular Weight | 304.13 g/mol | [2] |

| Physical Form | Solid | [2] |

GHS Hazard Identification and Classification

Based on available supplier safety data, this compound is classified under the Globally Harmonized System (GHS). The primary identified hazard is significant eye irritation.[2] It is critical to understand that the absence of other hazard classifications does not imply the absence of other risks; it often signifies a lack of comprehensive testing.[2]

| GHS Element | Classification | Details |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statement | H319: Causes serious eye irritation. | [2] |

| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Expert Rationale: The H319 classification is a definitive warning. The amide and pyridine functionalities, while common, can interact with biological tissues. The primary risk, based on current data, is direct contact with the eyes, which can lead to significant, potentially painful, irritation. Therefore, all handling procedures must be designed to eliminate the possibility of eye contact.

Risk Management: Engineering Controls and PPE

A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. The core principle is to minimize exposure through a hierarchical approach, prioritizing engineering controls over personal protective equipment (PPE).

3.1 Engineering Controls The primary engineering control for handling this solid compound is a certified chemical fume hood. This serves two critical functions:

-

Containment: It prevents the inhalation of any fine dust or aerosol that may be generated during manipulation.

-

Protection: The sash provides a physical barrier against splashes or accidental projection of the material.

All weighing, transfers, and additions of this compound to reaction vessels must be performed within a fume hood.

3.2 Personal Protective Equipment (PPE) PPE is the final line of defense and is mandatory.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against dusts and splashes.

-

Hand Protection: Chemically resistant nitrile gloves should be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.

-

Protective Clothing: A full-length laboratory coat must be worn and kept fastened.

Standard Operating Procedures (SOPs)

4.1 Handling and Weighing Protocol

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boats, glassware) within the hood.

-

Aliquotting: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a tared, anti-static weigh boat or creased weigh paper.

-

Technique: Perform all transfers slowly and deliberately to minimize the generation of airborne dust. Avoid scooping or dropping the material from a height.

-

Addition: Add the compound to the reaction vessel carefully, for instance, by using a powder funnel.

-

Closure: Securely close the primary container immediately after use.

4.2 Storage Requirements

-

Conditions: Store the compound at room temperature in a dry, well-ventilated area.[1]

-

Container: Keep the container tightly sealed to prevent moisture uptake and contamination.

-

Classification: The compound is classified under Storage Class 11 for combustible solids.[2]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[3]

4.3 Emergency and First Aid Procedures

-

Eye Contact: Immediately execute the procedure outlined in P305+P351+P338. Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Spill Cleanup:

-

Evacuate non-essential personnel and ensure the area is well-ventilated (work only within a fume hood if possible).

-

Wearing full PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

4.4 Waste Disposal All waste containing this compound, including empty containers and contaminated materials, must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it in standard trash or down the drain.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Avoid strong heating, as this may lead to decomposition. Keep away from open flames and sources of ignition.[3]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.

Conclusion: A Commitment to Proactive Safety

This compound is a valuable tool for chemical innovation. Its safe use hinges on a clear understanding of its known hazards and a cautious respect for its uncharacterized properties. The primary documented risk is serious eye irritation, making eye protection paramount. By adhering to the principles of risk assessment, utilizing proper engineering controls, consistently wearing appropriate PPE, and following the established handling protocols in this guide, researchers can confidently and safely leverage this compound's synthetic potential. The ultimate responsibility for safety lies with the trained professional at the bench, who must integrate this guidance into a robust and vigilant laboratory safety culture.

References

-

N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95% - Oakwood Chemical. [Link]

Sources

An In-depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide for Research and Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety considerations, and handling protocols for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 873302-38-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to ensure safe and effective use in a laboratory setting.

Section 1: Chemical Identity and Properties

This compound is a halogenated heterocyclic compound.[1] Its structure, incorporating an iodinated pyridine ring and a dimethyl-propionamide group, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that comprehensive experimental data for this specific compound is limited, and some properties are based on closely related analogs and computational predictions.

| Property | Value | Source |

| CAS Number | 873302-38-6 | [1][3] |

| Molecular Formula | C10H13IN2O | [1][3] |

| Molecular Weight | 304.13 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% (typical) | [1] |

| Storage | Room temperature | [1] |

| SMILES String | CC(C)(C)C(=O)Nc1cncc(I)c1 | [3] |

| InChI Key | ONCHDNICOXMWJL-UHFFFAOYSA-N | [3] |

Section 2: Hazard Identification and Toxicological Profile

Based on the available data, this compound is classified as an irritant.[3] The primary hazards are associated with eye and skin irritation. A thorough toxicological assessment of this compound has not been conducted. Therefore, it should be handled with the same precautions as other potentially hazardous research chemicals.

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is as follows:

-

Hazard Class: Eye Irritation (Category 2)[3]

-

Signal Word: Warning[3]

-

Hazard Statement: H319 - Causes serious eye irritation.[3]

-

Pictogram: GHS07 (Exclamation mark)[3]

Precautionary Statements

The following precautionary statements should be strictly adhered to when handling this compound:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Potential Health Effects

-

Eye Contact: Causes serious eye irritation.[3]

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties have not been fully investigated.[4]

Section 3: Safe Handling and Storage Protocols

Given the limited safety data, a cautious approach to handling and storage is essential. The following protocols are based on best practices for managing research chemicals with unknown long-term health effects.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for minimizing exposure.

Caption: Recommended Personal Protective Equipment (PPE) for handling the compound.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

-

Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood to prevent the generation of airborne dust. Use appropriate tools (spatulas, etc.) to minimize dust creation.

-

Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and work surfaces.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

The compound should be stored at room temperature.[1]

-

It is classified under Storage Class 11: Combustible Solids.[3]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following first-aid measures are recommended:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Caption: Decision tree for emergency first-aid response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards: As with many organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

Section 5: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Section 6: Conclusion

This compound is a valuable research chemical with identified hazards of eye irritation. Due to the limited toxicological data, it is imperative that researchers and laboratory personnel adhere to the stringent safety protocols outlined in this guide. By employing proper engineering controls, personal protective equipment, and safe handling practices, the risks associated with this compound can be effectively managed.

References

-

N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram - LabAlley. [Link]

Sources

Whitepaper: Determining the Comprehensive Solubility Profile of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its aqueous and non-aqueous solubility is a cornerstone of successful formulation and preclinical development. Poor solubility can severely limit oral bioavailability, hinder dose escalation in toxicological studies, and create significant challenges for developing a viable drug product. This guide provides a comprehensive, technically detailed framework for characterizing the complete solubility profile of this compound. It moves beyond simple data reporting to explain the strategic rationale behind each experimental choice, offering a robust, self-validating methodology grounded in established pharmaceutical science principles. We will detail the necessary preliminary physicochemical characterization, present gold-standard protocols for determining thermodynamic and pH-dependent solubility, and outline the use of biorelevant media to predict in vivo performance.

Introduction: The Criticality of Solubility Profiling

The adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility. For this compound, an early and accurate assessment of its solubility profile is not merely a data collection exercise; it is a critical risk-mitigation strategy. The presence of a basic pyridine nitrogen and a lipophilic iodinated ring suggests a potentially complex pH-dependent solubility behavior. This profile will directly influence:

-

Route of Administration: Poor aqueous solubility may preclude the development of a simple oral formulation or intravenous solution.

-

Bioavailability: The rate and extent of drug absorption are often limited by the dissolution rate, which is governed by solubility (Noyes-Whitney equation).

-

Formulation Strategy: Data from this profile will dictate the necessity of enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

-

Preclinical and Clinical Performance: Inconsistent absorption and high inter-patient variability are common consequences of poor solubility.

This document serves as a standard operating procedure (SOP) and strategic guide for generating a decision-enabling solubility dataset for the target compound.

Prerequisite Physicochemical Characterization

Before initiating solubility experiments, the integrity of the test article must be unequivocally established. Bypassing this stage can lead to erroneous and irreproducible results.

Identity, Purity, and Stability

The first step is to confirm the identity and purity of the this compound batch.

-

Protocol:

-

Identity Confirmation: Utilize ¹H NMR and Mass Spectrometry (MS) to confirm the molecular structure matches the expected compound.

-

Purity Assessment: Employ High-Performance Liquid Chromatography with a UV detector (HPLC-UV), coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), to determine purity. The target purity should be >98% to ensure that impurities do not significantly impact the solubility measurement.

-

Stability: Assess the compound's stability in the analytical solvent (e.g., acetonitrile/water) over the expected duration of an experiment to ensure it does not degrade during analysis.

-

Solid-State Characterization (Polymorphism)

The crystalline form of an API can have a profound impact on its thermodynamic solubility. Different polymorphs or the presence of an amorphous state can yield vastly different results.

-

Protocol:

-

X-Ray Powder Diffraction (XRPD): This is the definitive technique to identify the crystalline form and assess its phase purity.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and identify other thermal events, which can indicate the presence of different forms or solvates.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature, which is crucial for identifying the presence of bound water or solvent (hydrates/solvates).

-

Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For this compound, the pyridine nitrogen is expected to be basic. Knowing the pKa is essential for interpreting pH-solubility profiles.

-

Protocol: Potentiometric Titration

-

Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

Monitor the pH change using a calibrated pH electrode.

-

The pKa is determined from the inflection point of the titration curve. Specialized software is used to calculate the pKa from the titration data.

-

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a molecule's solubility and permeability. It is typically measured as the partition coefficient (LogP) between octanol and water.

-

Protocol: Shake-Flask Method

-

Prepare a saturated solution of the compound in pre-saturated n-octanol.

-

Add an equal volume of pre-saturated buffered water (e.g., PBS pH 7.4).

-

Shake the mixture vigorously for a set period (e.g., 1-3 hours) to reach equilibrium.

-

Centrifuge to separate the two phases completely.

-

Carefully sample both the aqueous and octanol layers.

-

Quantify the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculate LogD at pH 7.4 as: Log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Core Solubility Assessment Protocols

This section details the methodologies for determining the thermodynamic equilibrium solubility, which represents the true saturation point of the most stable crystalline form of the compound.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the universally accepted shake-flask method, which remains the gold standard for accurate solubility measurement.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Protocol: pH-Solubility Profile

This experiment is crucial for APIs with ionizable groups. It maps the compound's solubility across a physiologically relevant pH range, predicting where it might dissolve or precipitate in the gastrointestinal tract.

-

Step-by-Step Methodology:

-

Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, 9.0). Use buffers with appropriate capacity and minimal interference, such as phosphate, acetate, or universal Britton-Robinson buffers. Verify the final pH of each buffer.

-

Execute Shake-Flask: Perform the shake-flask protocol described in Section 3.1 in parallel for each prepared buffer solution.

-

Equilibration Time: An equilibration time of 48-72 hours is often required to ensure the system has reached thermodynamic equilibrium, especially for crystalline compounds.

-

pH Verification: After equilibration, measure and report the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.

-

Analysis: Quantify the concentration in each sample using HPLC-UV.

-

Data Plotting: Plot solubility (on a logarithmic scale) versus pH. The resulting curve is invaluable for predicting oral absorption.

-

Protocol: Solubility in Biorelevant Media

To better simulate conditions in the human gut, solubility should be assessed in biorelevant media that contain bile salts and lecithin, which mimic intestinal fluids.

-

Media Preparation:

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates the conditions of the small intestine before a meal.

-

FeSSIF (Fed State Simulated Intestinal Fluid): Simulates post-meal conditions, which have higher concentrations of bile salts and lipids.

-

Commercially available powders can be used to prepare these media according to established recipes.

-

-

Methodology:

-

Execute the shake-flask protocol (Section 3.1) using FaSSIF and FeSSIF as the solvents.

-

Maintain the temperature at 37°C to mimic physiological conditions.

-

Due to the potential for micellar solubilization, filtration using a low-binding filter (e.g., PTFE) is critical to separate undissolved solid from both free and micelle-encapsulated drug.

-

Protocol: Solubility in Formulation Vehicles

Assessing solubility in common co-solvents and formulation vehicles provides a direct pathway for developing liquid or semi-solid formulations.

-

Solvent Selection: A standard panel should include:

-

Aqueous: Purified Water

-

Alcohols: Ethanol, Propylene Glycol (PG)

-

Other: Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

-

-

Methodology:

-

Execute the shake-flask protocol (Section 3.1) for each selected solvent or co-solvent mixture.

-

For volatile solvents, ensure vials are tightly sealed to prevent evaporation during equilibration.

-

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is the foundation of accurate solubility data.

-

Protocol: Representative HPLC-UV Method

-

Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 10% to 90% ACN over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determine the λₘₐₓ (wavelength of maximum absorbance) for this compound by running a UV scan.

-

Calibration: Prepare a stock solution of the compound in a strong organic solvent (like DMSO or ACN). Create a series of calibration standards by serial dilution into the mobile phase. The concentration range should bracket the expected solubility values.

-

Analysis: Inject the diluted samples from the solubility experiments. Calculate the concentration based on the linear regression of the calibration curve (Peak Area vs. Concentration).

-

Caption: Workflow for Analytical Quantification using HPLC-UV.

Data Presentation and Interpretation

All quantitative data must be summarized in a clear, concise format to facilitate comparison and decision-making.

Table 1: Physicochemical Properties Summary

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC-UV | e.g., >99.5% |

| Crystalline Form | XRPD | e.g., Form I |

| Melting Point | DSC | e.g., 152.4 °C |

| pKa (basic) | Potentiometric Titration | e.g., 4.2 |

| LogD (pH 7.4) | Shake-Flask | e.g., 2.8 |

Table 2: Thermodynamic Solubility Profile at 25°C

| Solvent / Medium | Final pH | Solubility (µg/mL) | Solubility (mg/mL) |

|---|---|---|---|

| pH 1.0 HCl Buffer | 1.01 | Report Value | Report Value |

| pH 4.5 Acetate Buffer | 4.52 | Report Value | Report Value |

| pH 6.8 Phosphate Buffer | 6.81 | Report Value | Report Value |

| Purified Water | 6.5 (measured) | Report Value | Report Value |

| FaSSIF | 6.5 | Report Value | Report Value |

| FeSSIF | 5.0 | Report Value | Report Value |

| Propylene Glycol | N/A | Report Value | Report Value |

| PEG 400 | N/A | Report Value | Report Value |

Conclusion

This guide has outlined a rigorous, multi-faceted approach to fully characterize the solubility profile of this compound. By systematically evaluating its behavior in aqueous buffers, biorelevant media, and organic solvents, researchers can build a comprehensive understanding of the compound's fundamental properties. This dataset is not an endpoint but a critical starting point, providing the essential foundation for rational formulation design, preclinical study planning, and ultimately, the successful progression of a promising drug candidate. Adherence to these detailed, self-validating protocols ensures data integrity and provides an authoritative basis for key development decisions.

References

This section would be populated with links to authoritative sources for the methodologies described, such as papers on biorelevant media, USP chapters on analytical validation, or review articles on solubility determination.

The Strategic Role of Halogenated Pyridine Derivatives in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Introduction: From Privileged Scaffold to Precision Tool

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and aqueous solubility make it a versatile core for drug design.[6][7] However, the true power of the pyridine scaffold is often unlocked through substitution, and among the most impactful modifications is halogenation.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the pyridine ring is not a trivial alteration. It is a strategic decision that profoundly influences a molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, modulate lipophilicity, improve cell permeability, and introduce new, specific drug-receptor interactions.[7][8][9] This guide provides an in-depth exploration of the synthesis, application, and structure-activity relationships of halogenated pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, examine the powerful phenomenon of halogen bonding, and present actionable protocols and case studies that highlight the indispensable role of these derivatives in the modern drug discovery pipeline.

The Physicochemical Impact of Pyridine Halogenation

The decision to incorporate a halogen is driven by its ability to fine-tune a drug candidate's properties. Each halogen offers a unique profile of steric and electronic effects, allowing for precise molecular engineering.

Modulating Electronics and Basicity

Halogens are electronegative and exert a strong electron-withdrawing inductive effect on the pyridine ring. This decreases the electron density on the ring and, crucially, on the nitrogen atom. The consequence is a reduction in the basicity (pKa) of the pyridine. This modulation is critical as the ionization state of the pyridine nitrogen at physiological pH affects its solubility, membrane permeability, and its ability to interact with target proteins. For example, a less basic pyridine may be less prone to forming unwanted ionic interactions or may exhibit improved oral absorption.

Tuning Lipophilicity and Permeability

A molecule's ability to cross biological membranes is governed in large part by its lipophilicity (logP). Halogenation almost invariably increases a molecule's lipophilicity, enhancing its ability to partition into lipid bilayers.[8] Fluorine, the smallest and most electronegative halogen, provides a modest increase in lipophilicity, while the larger and more polarizable iodine atom imparts a significant lipophilic character. This "lipophilicity tuning" is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Hansch-Leo π Parameter (Lipophilicity Contribution) |

| H | 1.20 | 2.20 | 0.00 |

| F | 1.47 | 3.98 | +0.14 |

| Cl | 1.75 | 3.16 | +0.71 |

| Br | 1.85 | 2.96 | +0.86 |

| I | 1.98 | 2.66 | +1.12 |

Table 1. Comparison of key physicochemical properties of halogens relevant to medicinal chemistry. The Hansch-Leo π parameter quantifies the contribution of a substituent to a molecule's lipophilicity.

Enhancing Metabolic Stability

One of the most powerful applications of halogenation, particularly fluorination, is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs. They often target electron-rich C-H bonds for hydroxylation, leading to rapid drug clearance. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, which forms a much stronger C-F bond, chemists can effectively shield the molecule from CYP-mediated degradation, thereby increasing its half-life and bioavailability.[8][9]

The Power of Halogen Bonding

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding.[10] This occurs because the electron density around the halogen atom is anisotropic, creating a region of positive electrostatic potential (the "σ-hole") along the axis of the C-X bond.[10] This electrophilic region can act as a Lewis acid, forming a strong, stabilizing interaction with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[10][11] Halogen bonding is now recognized as a critical tool in rational drug design for enhancing ligand affinity and selectivity.[6][10]

Diagram 1. A schematic representation of a halogen bond between a halogenated pyridine (X = Cl, Br, I) and a carbonyl oxygen on a protein backbone.

Key Synthetic Strategies and Methodologies

The synthesis of halogenated pyridines presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates it towards traditional electrophilic substitution.[12][13] Consequently, a diverse toolkit of synthetic methods has been developed to achieve regioselective halogenation.

Electrophilic Aromatic Substitution (EAS)